2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine
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Overview
Description
2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine is a complex organic compound characterized by the presence of a trifluoromethyl group, an isoxazole ring, a thiazole ring, and a pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been known to target various receptors and enzymes .
Mode of Action
The trifluoromethyl group in similar compounds has been shown to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Trifluoromethyl-containing compounds have been known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group in similar compounds has been known to influence these properties, often improving the bioavailability of the compound .
Result of Action
The trifluoromethyl group in similar compounds has been known to induce various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine are largely determined by its trifluoromethyl group. This group is known to enhance the potency of certain drugs by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the trifluoromethyl group can enhance drug potency through key hydrogen bonding interactions with proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl isoxazole intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening can also optimize the reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated compounds, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Known for its use in pharmaceuticals and agrochemicals.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Uniqueness
2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-pyridin-2-yl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3OS/c19-18(20,21)12-5-3-4-11(8-12)14-9-16(25-24-14)15-10-26-17(23-15)13-6-1-2-7-22-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBWRYJJUJXKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C3=CC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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